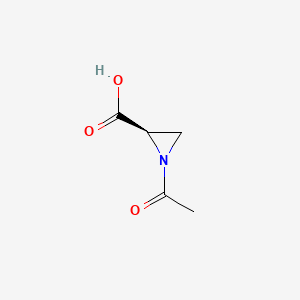

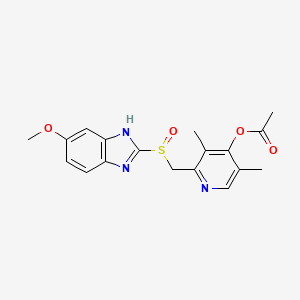

![molecular formula C18H15ClN2O3S B587313 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide CAS No. 325855-74-1](/img/structure/B587313.png)

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide

Descripción general

Descripción

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide is an impurity of Etoricoxib . It has a molecular formula of C18H15ClN2O3S and a molecular weight of 358.842 .

Molecular Structure Analysis

The molecular structure of this compound has been studied . The crystal structure of the compound has been determined . It is monoclinic, with a = 36.911 (9) Å, b = 9.931 (2) Å, c = 14.795 (3) Å, β = 112.32 (3)°, V = 5017 (2) ų, Z = 8 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.8 g/mol . It has an enthalpy of fusion Δ fus H (kJ/mol) at a temperature (K) of 30.43 407.1 DSC .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds related to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide" have been synthesized and characterized for their structural and thermal properties. Studies have demonstrated the synthesis of complexes with copper(II) and oxido-vanadium(IV) showing distinct geometries and thermal decomposition patterns (Takjoo, Mague, Akbari, & Ebrahimipour, 2013). Additionally, investigations into the crystalline structures of etoricoxib salts have revealed insights into molecular interactions and packing (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).

Photophysical Properties and Redox Behavior

Research on cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including compounds similar to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide", has provided valuable data on their photophysical properties and redox behavior, highlighting their potential in luminescent applications (Neve, Crispini, Campagna, & Serroni, 1999).

Crystal Engineering and Nonlinear Optics

Complexation studies have utilized derivatives of pyridine-1-oxide, similar to the compound , to engineer noncentrosymmetric structures for nonlinear optical applications. These studies emphasize the strategic orientation of chromophores and the role of hydrogen bonding in enhancing the materials' nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Analytical Method Development

The development and validation of HPLC methods for impurity and quantitative analysis have included compounds like etoricoxib, showcasing the compound's relevance in ensuring the purity and dosage accuracy of pharmaceutical preparations (Hartman, Abrahim, Clausen, Mao, Crocker, & Ge, 2003).

Molecular Docking and COX-2 Inhibition

Docking studies have assessed tetrazole derivatives, including those related to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide", for their interaction with the cyclooxygenase-2 enzyme. These studies offer a foundation for understanding the molecular basis of COX-2 inhibition and the development of anti-inflammatory agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Mecanismo De Acción

Target of Action

Etoricoxib N1’-Oxide, also known as 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .

Mode of Action

Etoricoxib N1’-Oxide selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins from arachidonic acid . This selective inhibition of COX-2 leads to a decrease in the symptoms of inflammation and pain, without significantly affecting the COX-1 enzyme, which is important for maintaining the protective lining of the stomach .

Biochemical Pathways

By inhibiting the COX-2 enzyme, Etoricoxib N1’-Oxide disrupts the biochemical pathway that leads to the production of prostaglandins from arachidonic acid . This results in a reduction of inflammation and pain, which are often associated with conditions such as rheumatoid arthritis, osteoarthritis, and gout .

Pharmacokinetics

Etoricoxib N1’-Oxide exhibits linear pharmacokinetics over the therapeutic dose range . It is well absorbed when administered orally, with the maximum plasma concentration occurring approximately one hour after administration . The compound is extensively protein-bound, primarily to plasma albumin . Etoricoxib N1’-Oxide is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, and is eliminated following biotransformation to carboxylic acid and glucuronide metabolites . These metabolites are excreted in urine and feces, with little of the drug being eliminated unchanged in the urine .

Result of Action

The selective inhibition of the COX-2 enzyme by Etoricoxib N1’-Oxide leads to a reduction in the production of prostaglandins, resulting in decreased inflammation and pain . This makes Etoricoxib N1’-Oxide effective in relieving symptoms associated with conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout .

Action Environment

The action of Etoricoxib N1’-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the CYP3A4 enzyme can affect the metabolism and hence the efficacy of Etoricoxib N1’-Oxide . Additionally, the compound’s action can be affected by the patient’s renal and hepatic function, as these organs play a key role in the metabolism and elimination of the drug .

Propiedades

IUPAC Name |

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLFAHIIJSUUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658090 | |

| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide | |

CAS RN |

325855-74-1 | |

| Record name | Etoricoxib-N1'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETORICOXIB-N1'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[5.1.0.03,5]octan-2-one, 5-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)

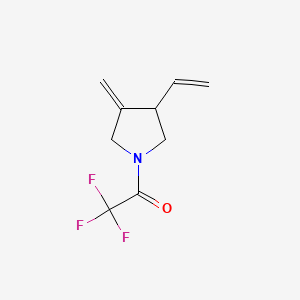

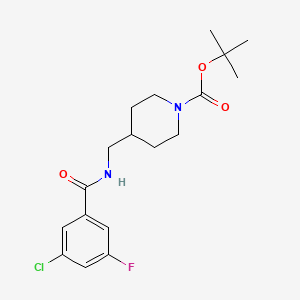

![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)

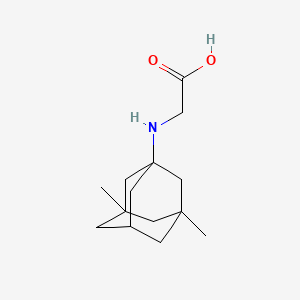

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)

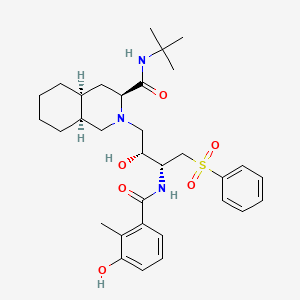

![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)